molecular formula C11H17NO3 B1306349 1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol CAS No. 56966-39-3

1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol

Cat. No.: B1306349
CAS No.: 56966-39-3
M. Wt: 211.26 g/mol
InChI Key: JKJOHPWKFVWNEG-UHFFFAOYSA-N
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Description

1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Resolution and Synthesis

Lipase-Catalyzed Kinetic Resolution : The use of lipase for the enantioselective resolution of racemic mixtures of phenylpropanol derivatives, including compounds structurally related to "1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol", showcases the potential for obtaining chiral building blocks for natural and unnatural sesquiterpenes. This enzymatic process allows for the synthesis of bioactive compounds with high enantiopurity, indicating the compound's relevance in synthesizing complex natural products (Shafioul & Cheong, 2012).

Solubility and Physical Chemistry

Solubility Measurement and Modeling : Understanding the solubility of related phenylacetic acid derivatives in various solvents is crucial for the design and optimization of their purification processes. The study on para-methoxyphenylacetic acid could be extrapolated to understand the solubility behavior of "this compound" in different solvents, thereby aiding in its crystallization and purification (Tangirala et al., 2018).

Potential Pharmaceutical Applications

Anticancer Properties : A structurally related naftopidil analogue, demonstrating efficacy against a wide range of human cancer cell lines, suggests the potential of "this compound" in cancer therapy. The compound induced cell death, including necrosis and apoptosis, with effectiveness in vivo, highlighting its promise as an anticancer drug (Nishizaki et al., 2014).

Synthesis and Chemical Reactivity

Non-Enzymatic Reduction : The reduction of thiadiazolium derivatives to imidoylthiourea showcases the chemical reactivity of compounds containing methoxy-phenylamino groups. This reactivity is significant for developing pharmaceutical applications, as it reveals how biological molecules like glutathione can affect the compound's behavior, potentially leading to new drug formulations (Zhang et al., 2008).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and potential health effects. Without specific studies on this compound, it’s difficult to predict its safety and hazards .

Properties

IUPAC Name

1-methoxy-3-(2-methoxyanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-8-9(13)7-12-10-5-3-4-6-11(10)15-2/h3-6,9,12-13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJOHPWKFVWNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.